molecular formula C20H19ClN4O4S2 B14141619 1-{[(2E)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-benzothiazol-6-yl]carbonyl}piperidine-4-carboxamide CAS No. 929971-70-0

1-{[(2E)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-benzothiazol-6-yl]carbonyl}piperidine-4-carboxamide

Cat. No.: B14141619
CAS No.: 929971-70-0
M. Wt: 479.0 g/mol
InChI Key: RJYUHYLGWGUMKQ-UHFFFAOYSA-N
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Description

1-{[(2E)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-benzothiazol-6-yl]carbonyl}piperidine-4-carboxamide is a complex organic compound that features a benzothiazole ring, a piperidine ring, and a sulfonyl group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(2E)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-benzothiazol-6-yl]carbonyl}piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides.

    Formation of the Piperidine Ring: This can be synthesized through various methods, including the reduction of pyridine derivatives.

    Coupling Reactions: The final compound is formed by coupling the benzothiazole and piperidine derivatives under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-{[(2E)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-benzothiazol-6-yl]carbonyl}piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-{[(2E)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-benzothiazol-6-yl]carbonyl}piperidine-4-carboxamide would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-{[(2E)-2-{[(4-chlorophenyl)sulfonyl]imino}-2,3-dihydro-1,3-benzothiazol-6-yl]carbonyl}piperidine-4-carboxamide: Similar structure but with different substituents.

    Benzothiazole Derivatives: Compounds with the benzothiazole ring system, often investigated for their biological activities.

    Piperidine Derivatives: Compounds containing the piperidine ring, used in various medicinal chemistry applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which can confer unique biological activities and chemical reactivity.

Properties

CAS No.

929971-70-0

Molecular Formula

C20H19ClN4O4S2

Molecular Weight

479.0 g/mol

IUPAC Name

1-[2-[(4-chlorophenyl)sulfonylamino]-1,3-benzothiazole-6-carbonyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H19ClN4O4S2/c21-14-2-4-15(5-3-14)31(28,29)24-20-23-16-6-1-13(11-17(16)30-20)19(27)25-9-7-12(8-10-25)18(22)26/h1-6,11-12H,7-10H2,(H2,22,26)(H,23,24)

InChI Key

RJYUHYLGWGUMKQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CC3=C(C=C2)N=C(S3)NS(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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